molecular formula C7H7ClN4O2S B13092144 5,7-Dimethyl[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride CAS No. 112729-27-8

5,7-Dimethyl[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride

Cat. No.: B13092144
CAS No.: 112729-27-8
M. Wt: 246.68 g/mol
InChI Key: FTNNUZAZQKCNQZ-UHFFFAOYSA-N
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Description

5,7-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with methyl groups at positions 5 and 7, and a sulfonyl chloride group at position 2

Preparation Methods

The synthesis of 5,7-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditionsThe reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

5,7-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride undergoes various chemical reactions, including substitution, oxidation, and reduction. In substitution reactions, the sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include amines, alcohols, and thiols. Oxidation and reduction reactions can modify the oxidation state of the compound, leading to the formation of new functional groups and potentially altering its chemical properties .

Mechanism of Action

The mechanism of action of 5,7-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may bind to DNA or proteins involved in cell division, thereby inhibiting the proliferation of cancer cells. The sulfonyl chloride group can also react with nucleophiles in biological systems, leading to the formation of covalent bonds with target molecules . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Properties

CAS No.

112729-27-8

Molecular Formula

C7H7ClN4O2S

Molecular Weight

246.68 g/mol

IUPAC Name

5,7-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride

InChI

InChI=1S/C7H7ClN4O2S/c1-4-3-6-10-7(15(8,13)14)11-12(6)5(2)9-4/h3H,1-2H3

InChI Key

FTNNUZAZQKCNQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NN2C(=N1)C)S(=O)(=O)Cl

Origin of Product

United States

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